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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two
anticoagulant agents, SAR107375 and rivaroxaban, in established thrombosis models. The
data presented is compiled from published studies to assist researchers in evaluating these
compounds for further investigation and development.

At a Glance: SAR107375 vs, Rivaroxaban

Feature SAR107375 Rivaroxaban
] ) Dual inhibitor of Factor Xa and ] o
Mechanism of Action ] Direct Factor Xa inhibitor
Thrombin[1]
Administration Oral and Intravenous[1] Oral

Potent antithrombotic activity in  Effective in various venous and

Thrombosis Model Efficacy a rat venous thrombosis arterial thrombosis models in
model[1] rats and rabbits
Reduced bleeding liability Dose-dependent increase in
Bleeding Liability compared to rivaroxaban in a bleeding time at higher

rat arterial thrombosis model[1]  antithrombotic doses

Efficacy in a Venous Thrombosis Model
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SAR107375 has demonstrated potent antithrombotic effects in a rat model of venous
thrombosis. The efficacy is presented as the median effective dose (ED50), which is the dose
required to achieve 50% of the maximum antithrombotic effect.

Table 1: Antithrombotic Efficacy of SAR107375 in a Rat Venous Thrombosis Model[1]

Compound Administration ED50 (mgl/kg)
SAR107375 Intravenous (i.v.) 0.07
SAR107375 Oral (p.0.) 2.8

Data for rivaroxaban in a directly comparable venous thrombosis model from the same study is
not available. However, other studies have shown rivaroxaban to be effective in rat venous
thrombosis models with an intravenous ED50 of 0.1 mg/kg in a stasis-induced model.

Comparative Bleeding Liability in an Arterial
Thrombosis Model

A direct comparison of the bleeding risk associated with SAR107375 and rivaroxaban was
conducted in a rat wire coil-induced arterial thrombosis model. This model is considered more
relevant to arterial thrombosis. The bleeding liability was assessed by measuring the fold
increase in blood loss at a dose that produces 80% antithrombotic efficacy (ED80).

Table 2: Comparative Bleeding Liability of SAR107375 and Rivaroxaban in a Rat Wire Caoill
Model[1]

Bleeding Liability (Fold increase in blood

Compound .
loss relative to ED80)
SAR107375 2-fold
) Data suggests a higher bleeding liability
Rivaroxaban o
compared to SAR107375 in this model[1]
Dabigatran Etexilate Compared in the same study[1]
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This data suggests that SAR107375 may have a more favorable safety profile with a lower
propensity for bleeding compared to rivaroxaban at effective antithrombotic doses in this
specific arterial thrombosis model.[1]

Experimental Protocols
Rat Venous Thrombosis Model

Objective: To assess the antithrombotic efficacy of a test compound in preventing venous
thrombus formation.

Methodology:

Animal Model: Male Sprague-Dawley rats are used.
e Anesthesia: Animals are anesthetized.

o Surgical Procedure: A laparotomy is performed to expose the inferior vena cava. A ligature is
placed around the vena cava.

o Thrombosis Induction: A hypercoagulable state is induced, typically by the administration of a
thrombogenic stimulus.

e Drug Administration: The test compound (e.g., SAR107375) is administered either
intravenously or orally at various doses prior to the thrombogenic stimulus.

o Thrombus Evaluation: After a set period, the ligated segment of the vena cava is excised,
and the formed thrombus is isolated and weighed.

o Data Analysis: The percentage inhibition of thrombus formation is calculated for each dose
group compared to a vehicle control group. The ED50 is then determined from the dose-
response curve.

Rat Wire Coil Arterial Thrombosis Model (for Bleeding
Assessment)

Objective: To evaluate the bleeding risk of an antithrombotic agent in a model that mimics
arterial thrombosis.
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Methodology:

Animal Model: Male rats are used.

e Procedure: A wire coll is inserted into the carotid artery, which induces thrombus formation.

e Drug Administration: The test compounds (SAR107375 and rivaroxaban) are administered at
doses predetermined to achieve 80% efficacy (ED80) in a relevant thrombosis model.

o Bleeding Assessment: Bleeding is induced by a standardized tail transection. The total blood
loss is then measured over a specific period.

o Data Analysis: The fold increase in blood loss for each compound is calculated relative to the
blood loss observed in a vehicle-treated control group.

Mechanism of Action and Signaling Pathways

Rivaroxaban is a selective direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation
cascade. By inhibiting FXa, rivaroxaban effectively blocks the conversion of prothrombin to
thrombin, thereby reducing thrombus formation.

SAR107375 is a dual inhibitor, targeting both Factor Xa and thrombin (Factor lla).[1] This dual
mechanism of action may offer a more comprehensive anticoagulant effect by inhibiting two
crucial steps in the coagulation cascade.

Below are diagrams illustrating the coagulation cascade and the points of inhibition for both
SAR107375 and rivaroxaban.
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Caption: Coagulation cascade and inhibitor targets.
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Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of
antithrombotic agents as described in the experimental protocols.
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Caption: Preclinical antithrombotic evaluation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12374944?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374944?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24175584/
https://pubmed.ncbi.nlm.nih.gov/24175584/
https://pubmed.ncbi.nlm.nih.gov/24175584/
https://pubmed.ncbi.nlm.nih.gov/24175584/
https://www.benchchem.com/product/b12374944#sar107375-versus-rivaroxaban-in-thrombosis-models
https://www.benchchem.com/product/b12374944#sar107375-versus-rivaroxaban-in-thrombosis-models
https://www.benchchem.com/product/b12374944#sar107375-versus-rivaroxaban-in-thrombosis-models
https://www.benchchem.com/product/b12374944#sar107375-versus-rivaroxaban-in-thrombosis-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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